molecular formula C11H12ClNO B13232778 7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one

7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one

Cat. No.: B13232778
M. Wt: 209.67 g/mol
InChI Key: DRVUZOVVTKYETK-UHFFFAOYSA-N
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Description

7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,5-trimethylcyclohexanone and 7-chloroindole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,3,5-trimethyl-1,3-dihydro-indol-2-one is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its chlorine substitution and trimethyl groups differentiate it from other indole derivatives, providing unique properties and reactivity.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-chloro-3,3,5-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12ClNO/c1-6-4-7-9(8(12)5-6)13-10(14)11(7,2)3/h4-5H,1-3H3,(H,13,14)

InChI Key

DRVUZOVVTKYETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=O)C2(C)C

Origin of Product

United States

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